molecular formula C9H7F2NO2 B6152896 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one CAS No. 1702499-40-8

4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one

Cat. No. B6152896
CAS RN: 1702499-40-8
M. Wt: 199.2
InChI Key:
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Description

4-(3,5-Difluorophenyl)-1,3-oxazolidin-2-one, also known as 3,5-difluorophenyl oxazolidin-2-one (DFOPO), is a heterocyclic compound with a five-membered ring structure. It has a wide range of applications in the field of organic chemistry, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. DFOPO is a versatile and cost-effective synthetic intermediate for the preparation of a wide range of organic compounds.

Mechanism of Action

DFOPO is a versatile and cost-effective synthetic intermediate for the preparation of a wide range of organic compounds. It is an important reagent in organic synthesis due to its ability to undergo a variety of chemical transformations. It can be used in a variety of synthetic reactions, such as nucleophilic substitution, addition, and elimination reactions.
Biochemical and Physiological Effects
DFOPO has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in the prevention of certain diseases. It has also been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been studied for its potential to modulate the activity of certain enzymes, such as cytochrome P450.

Advantages and Limitations for Lab Experiments

DFOPO has several advantages for use in laboratory experiments. It is a cost-effective synthetic intermediate and is readily available. It is also a versatile reagent that can be used in a variety of synthetic reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, DFOPO is also toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of DFOPO. It could be used in the synthesis of more complex organic compounds, such as peptides and proteins. It could also be used in the development of new drugs and agrochemicals. Additionally, it could be used in the development of new materials and catalysts. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

DFOPO can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-onephenol with sodium hydroxide and ethylenediamine. The reaction of 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-onephenol with sodium hydroxide and ethylenediamine produces DFOPO in a yield of approximately 70%.

Scientific Research Applications

DFOPO has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a reagent in the synthesis of amino acids, peptides, and other organic compounds. DFOPO has also been used in the synthesis of a variety of heterocyclic compounds, such as furan, thiophene, and pyrrole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one involves the reaction of 3,5-difluoroaniline with glyoxal in the presence of an acid catalyst to form the intermediate 3,5-difluoro-2-formylphenylamine. This intermediate is then reacted with ethylene oxide to form the final product, 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one.", "Starting Materials": [ "3,5-difluoroaniline", "glyoxal", "acid catalyst", "ethylene oxide" ], "Reaction": [ "Step 1: 3,5-difluoroaniline is reacted with glyoxal in the presence of an acid catalyst to form the intermediate 3,5-difluoro-2-formylphenylamine.", "Step 2: The intermediate 3,5-difluoro-2-formylphenylamine is then reacted with ethylene oxide to form the final product, 4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one." ] }

CAS RN

1702499-40-8

Product Name

4-(3,5-difluorophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C9H7F2NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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